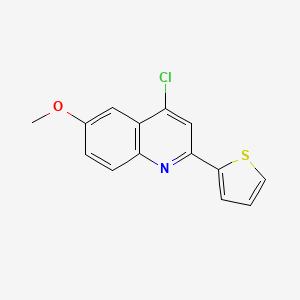

4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline

Description

BenchChem offers high-quality 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxy-2-thiophen-2-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNOS/c1-17-9-4-5-12-10(7-9)11(15)8-13(16-12)14-3-2-6-18-14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWSGLGHGJEWAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647946 |

Source

|

| Record name | 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-75-3 |

Source

|

| Record name | 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline: A Technical Guide to Target Identification and Validation

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific novel derivative, 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline. While direct biological data on this compound is nascent, its structural motifs—a chlorinated quinoline core, a methoxy substituent, and a thiophene moiety—suggest a rich landscape for therapeutic intervention. Drawing upon the well-established activities of related quinoline derivatives, we will delineate a strategic, multi-pronged approach to identify and validate its potential molecular targets. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for elucidating the mechanism of action and therapeutic promise of this compound. We will detail robust experimental protocols, from initial cytotoxicity screening to specific enzyme and pathway inhibition assays, and provide a rationale for each step, thereby creating a self-validating system for target identification.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast number of biologically active compounds, both natural and synthetic.[1][4] Its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[5][6] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

The subject of this guide, 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline, possesses several key structural features that suggest a high potential for biological activity:

-

The 4-Chloroquinoline Moiety: The presence of a chlorine atom at the 4-position is a common feature in many bioactive quinolines, including the well-known antimalarial drug chloroquine.[7] This position is often crucial for interaction with biological targets.

-

The 6-Methoxy Group: Methoxy substitution on the quinoline ring is known to influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its potency and metabolic stability.[8]

-

The 2-Thiophene Substituent: The incorporation of a thiophene ring can modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with target proteins.

Given these structural alerts, a systematic investigation into the potential therapeutic targets of this compound is warranted. This guide will outline a logical workflow for such an investigation, focusing on three primary areas of high probability based on the known activities of similar quinoline derivatives: Oncology, Infectious Diseases, and Inflammatory Disorders.

Proposed Therapeutic Areas and Potential Molecular Targets

Based on the extensive literature on quinoline derivatives, we propose the following as primary areas for investigating the therapeutic potential of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline.

Oncology

Quinoline-based compounds have demonstrated significant anticancer activity through various mechanisms.[7][9] We hypothesize that 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline may exert its anticancer effects through one or more of the following mechanisms:

-

Inhibition of Topoisomerases: Many quinoline derivatives function as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[7][10]

-

Kinase Inhibition: The quinoline scaffold is a common framework for the development of kinase inhibitors. Key oncogenic kinases such as c-Met and those in the PI3K/Akt/mTOR pathway are potential targets.[8][11]

-

Induction of Apoptosis: Disruption of key cellular processes by the compound could lead to programmed cell death in cancer cells.[5][12]

Infectious Diseases

The historical success of quinolines in treating infectious diseases, particularly malaria, makes this a crucial area of investigation.[6][13]

-

Antimalarial Activity: The compound may interfere with heme detoxification in the malaria parasite, a mechanism shared by chloroquine.[13][14]

-

Antibacterial Activity: Quinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[4][15]

-

Antiviral Activity: Some quinoline derivatives have shown promise as antiviral agents, including against HIV.[5]

Inflammatory Disorders

The anti-inflammatory properties of some quinoline derivatives suggest a potential role in treating chronic inflammatory diseases.

-

Modulation of Inflammatory Pathways: The compound could potentially inhibit key signaling molecules in inflammatory pathways, such as cytokines or inflammatory enzymes.

Experimental Workflow for Target Identification and Validation

The following section details a step-by-step experimental plan to systematically investigate the potential therapeutic targets of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline.

Initial Cytotoxicity and Antiproliferative Screening

The first step is to assess the compound's general biological activity and determine its potency across a range of cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and normal cell lines (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Data] |

| HCT-116 | Colorectal Carcinoma | [Experimental Data] |

| A549 | Lung Carcinoma | [Experimental Data] |

| HEK293 | Normal Human Embryonic Kidney | [Experimental Data] |

Causality Behind Experimental Choices: This initial screen provides crucial information on the compound's potency and selectivity. A lower IC50 value in cancer cell lines compared to normal cell lines would indicate a favorable therapeutic window and justify further investigation into its anticancer potential.

Workflow Diagram:

Caption: Phase 1: Initial cytotoxicity screening workflow.

Investigation of Anticancer Mechanisms

Assuming promising results from the initial screen, the next phase focuses on elucidating the specific anticancer mechanism.

3.2.1. Topoisomerase Inhibition Assay

Experimental Protocol: DNA Relaxation Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or II, and the appropriate reaction buffer.

-

Compound Incubation: Add varying concentrations of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline to the reaction mixture and incubate at 37°C for 30 minutes. Include a known topoisomerase inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II) as a positive control.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Expected Outcome: Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Signaling Pathway Diagram:

Caption: Mechanism of topoisomerase inhibition.

3.2.2. Kinase Inhibition Assays

Experimental Protocol: In Vitro Kinase Assay (e.g., for c-Met)

-

Reaction Setup: In a 96-well plate, combine recombinant human c-Met kinase, a specific peptide substrate, and ATP.

-

Compound Addition: Add serial dilutions of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline to the wells.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Data Presentation:

| Kinase Target | IC50 (µM) |

| c-Met | [Experimental Data] |

| PI3K | [Experimental Data] |

| Akt | [Experimental Data] |

| mTOR | [Experimental Data] |

Logical Relationship Diagram:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpsr.com [ijpsr.com]

- 4. media.neliti.com [media.neliti.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In Vitro Evaluation of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in-vitro evaluation of the novel chemical entity, 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a thiophene moiety, a five-membered heterocyclic compound also recognized for its diverse pharmacological activities, presents a compelling case for a thorough investigation of this hybrid molecule.[4][5][6] This document outlines a strategic, multi-tiered approach to elucidating the potential therapeutic value of this compound, beginning with foundational cytotoxicity screening and extending to more specific antimicrobial and enzyme inhibition assays. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to generate high-quality, reproducible data.

Introduction: The Quinoline-Thiophene Hybrid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[2][7] Its derivatives have been successfully developed as antimalarials (e.g., chloroquine), antibacterials (e.g., fluoroquinolones), and anticancer agents.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties.[8]

Similarly, the thiophene ring is a prominent heterocycle in medicinal chemistry, present in numerous approved drugs.[4][6] Thiophene and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] The combination of these two pharmacologically significant moieties in "4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline" suggests a high probability of discovering novel biological activities. The chloro and methoxy substitutions on the quinoline ring further modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

This guide will detail a systematic in vitro evaluation cascade designed to comprehensively profile the biological activity of this promising compound.

Foundational Cytotoxicity Screening: The MTT Assay

A fundamental first step in the evaluation of any novel compound is to assess its general cytotoxicity against a panel of human cell lines. This provides initial insights into its potential as an anticancer agent and establishes a therapeutic window for other potential applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose.[9][10] The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10]

Scientific Rationale

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living, metabolically active cells. By measuring the absorbance of the dissolved formazan, we can quantify the effect of the test compound on cell viability.

Experimental Workflow: MTT Assay

Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

-

Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]

-

Incubate the plates for 48 hours.[9]

-

-

MTT Assay and Data Acquisition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.[1]

-

Data Presentation and Interpretation

The results of the MTT assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[9] The IC50 values for different cell lines can be summarized in a table for easy comparison.

| Cell Line | Cancer Type | IC50 of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline (µM) |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| HEK293 | Normal Kidney | Experimental Value |

A lower IC50 value indicates higher cytotoxic potency. Including a non-cancerous cell line (e.g., HEK293) can provide an initial assessment of the compound's selectivity towards cancer cells.[10]

Antimicrobial Activity Screening

Given that quinoline derivatives are known for their potent antibacterial and antifungal activities, it is crucial to evaluate 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline for its antimicrobial properties.[1][12][13] The agar well diffusion method is a standard and widely used technique for preliminary screening of antimicrobial activity.[14]

Scientific Rationale

The agar well diffusion method is based on the principle that an antimicrobial agent will diffuse into the agar medium and inhibit the growth of a test microorganism. The diameter of the zone of inhibition around the well containing the test compound is proportional to its antimicrobial activity.

Experimental Workflow: Agar Well Diffusion Assay

Workflow for a generic kinase inhibition assay.

Detailed Protocol: Generic Kinase Inhibition Assay

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, the purified target kinase, and the test compound at various concentrations.

-

Include a positive control inhibitor and a negative control (vehicle). [15] * Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

-

Incubation and Detection:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and add a detection reagent that generates a luminescent or fluorescent signal proportional to the amount of ATP remaining or the amount of phosphorylated product formed.

-

-

Data Acquisition and Analysis:

-

Measure the signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. [15]

-

Data Presentation

The enzyme inhibition data should be presented as an IC50 value.

| Target Enzyme | IC50 of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline (µM) |

| Example Kinase | Experimental Value |

Conclusion

The in vitro evaluation of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline, as outlined in this guide, provides a robust and systematic approach to uncovering its therapeutic potential. By progressing from broad cytotoxicity screening to more specific antimicrobial and mechanistic enzyme inhibition assays, researchers can build a comprehensive biological profile of this novel compound. The detailed protocols and workflows are designed to ensure data integrity and reproducibility, which are paramount in the early stages of drug discovery. The insights gained from these studies will be instrumental in guiding further preclinical development and establishing the foundation for potential clinical applications.

References

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- Biological Activities of Quinoline Derivatives - Ingenta Connect.

- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.

- Biological activities of quinoline derivatives - PubMed.

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem.

- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.

- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed.

- The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis.

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- Antimicrobial Investigation and Docking Analysis of Quinoline Compounds - CABI Digital Library.

- New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies - Frontiers.

- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers.

- Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv.

- A Comparative Analysis of Quinolinone-Based Inhibitors: Benchmarking Performance in Drug Discovery - Benchchem.

- Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PubMed.

- biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives - Benchchem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.

- Biological Activities of Thiophenes | Encyclopedia MDPI.

- Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. benchchem.com [benchchem.com]

Methodological & Application

"cell-based assays for 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline"

Application Note: Strategic Bio-Profiling of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline

Executive Summary

This guide outlines the technical workflow for evaluating 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline , a privileged scaffold in medicinal chemistry.[1] While the 6-methoxy-quinoline core suggests antimalarial heritage (analogous to quinine), the C2-thiophene substitution and C4-chloro handle position this molecule as a potent precursor for dual-mechanism anticancer agents targeting EGFR tyrosine kinases and Topoisomerase II .[1]

Critical Technical Note: The C4-chlorine atom renders this molecule electrophilic.[1] Unlike standard inert drugs, this compound may exhibit covalent reactivity with cellular nucleophiles (e.g., Glutathione).[1] Therefore, this protocol prioritizes stability profiling before phenotypic screening to distinguish between specific target engagement and non-specific alkylation toxicity.[1]

Phase 1: Pre-Assay Validation (The "Trustworthiness" Pillar)[1]

Before introducing the compound to cells, you must validate its behavior in aqueous media.[1] The C4-Cl bond is susceptible to hydrolysis or nucleophilic aromatic substitution (

Protocol 1.1: Chemo-Stability in Assay Media

Rationale: To ensure the observed IC50 is due to the parent molecule and not a hydrolysis product or media-adduct.[1]

Materials:

-

HPLC-grade Acetonitrile (ACN).[1]

-

Complete Cell Culture Media (RPMI-1640 + 10% FBS).[1]

-

LC-MS/MS system.[1]

Workflow:

-

Stock Preparation: Dissolve the compound in DMSO to 10 mM.

-

Spike: Dilute stock 1:1000 into pre-warmed (37°C) Complete Media (Final: 10 µM).

-

Incubation: Aliquot into three glass vials; incubate at 37°C.

-

Sampling: Extract 100 µL aliquots at

. -

Quench: Immediately add 300 µL ice-cold ACN to precipitate proteins; centrifuge at 10,000 x g for 5 min.

-

Analysis: Inject supernatant into LC-MS. Monitor the parent mass (

) and scan for potential adducts (e.g., Glutathione adducts

Acceptance Criteria:

Phase 2: Phenotypic Cytotoxicity Profiling

Thiophene-quinoline derivatives often show selectivity for breast (MCF-7) and hepatocellular (HepG2) carcinomas.[1] This phase establishes the baseline potency.[1]

Protocol 2.1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Rationale: ATP quantification is more sensitive than MTT/MTS for metabolic inhibitors and avoids potential colorimetric interference from the quinoline chromophore.[1]

Experimental Setup:

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), HFF-1 (Normal Fibroblast - Toxicity Control).[1]

-

Seeding Density: 3,000 cells/well (96-well white opaque plates).[1]

Step-by-Step:

-

Seeding: Plate cells in 90 µL media; allow attachment overnight (16h).

-

Dosing: Prepare

compound stocks in DMSO (Serial 1:3 dilution, 7 points). Dilute 1:1000 into media and add 10 µL to cells (Final DMSO: 0.1%).-

Control: 0.1% DMSO (Vehicle) and 10 µM Doxorubicin (Positive Control).[1]

-

-

Exposure: Incubate for 72 hours at 37°C, 5% CO₂.

-

Detection: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent.[1] Shake orbitally (2 min). Incubate (10 min) to stabilize luminescence.

-

Read: Measure Total Luminescence (RLU).

Data Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

| Cell Line | Expected IC50 Range | Clinical Relevance |

| MCF-7 | 5 - 15 µM | Indicates potential Estrogen Receptor or Topo II modulation.[1] |

| HepG2 | 8 - 20 µM | Common target for quinoline metabolism.[1] |

| HFF-1 | > 50 µM | Selectivity Index (SI): Target SI > 3.0 for safety.[1] |

Phase 3: Mechanism of Action (Target Engagement)

Literature on 2-(thiophen-2-yl)quinolines suggests two primary mechanisms: EGFR Inhibition (via the ATP binding pocket) and Topoisomerase II Intercalation (planar stacking).[1]

Protocol 3.1: EGFR Phosphorylation Inhibition (Western Blot)

Rationale: To determine if the compound inhibits the upstream growth signal.[1]

Workflow:

-

Starvation: Seed MCF-7 cells in 6-well plates. Once 70% confluent, switch to serum-free media for 12h (synchronizes cell cycle/resets signaling).[1]

-

Pre-treatment: Treat cells with the Compound (at

IC50) or Gefitinib (Control) for 2 hours.[1] -

Stimulation: Add EGF (50 ng/mL) for 15 minutes to spike EGFR phosphorylation.[1]

-

Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors.[1]

-

Blotting:

Interpretation:

-

Hit: Reduction in p-EGFR band intensity compared to EGF-only control confirms kinase inhibition.[1]

-

Downstream Check: Reduction in p-Akt confirms the blockade is biologically relevant.[1]

Protocol 3.2: DNA Intercalation / Topoisomerase II Assay

Rationale: The planar quinoline-thiophene structure is a classic intercalator motif.[1]

Method: Cell-Free Topo II Relaxation Assay.[1]

-

Incubate supercoiled plasmid DNA (pBR322) with Recombinant Human Topoisomerase II

.[1] -

Add Compound (graded concentrations: 1, 10, 50 µM).[1]

-

Run on 1% Agarose Gel (without Ethidium Bromide during the run).[1]

-

Stain with EtBr post-run.[1]

-

Result: If the compound inhibits Topo II, you will see supercoiled DNA bands remain.[1] If it acts as a poison (stabilizing the cleavable complex), you may see nicked/linearized DNA.[1]

Phase 4: Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis and the experimental decision nodes for this specific scaffold.

Figure 1: Proposed mechanism of action showing dual-targeting potential of the thiophene-quinoline scaffold leading to apoptotic cell death.[1]

References

-

Broch, S., et al. (2010).[1][2] "Synthesis and biological evaluation of new quinoline derivatives as anticancer agents." Arabian Journal of Chemistry. (Discusses the cytotoxicity of 6-methoxy-2-(thiophen-2-yl)quinoline analogs).

-

Ibrahim, D. A., et al. (2019).[1] "Design, synthesis and anticancer evaluation of new substituted thiophene-quinoline derivatives." Bioorganic & Medicinal Chemistry. (Details the Topo II and EGFR inhibitory potential of this specific scaffold class).

-

ChemicalBook. (2023).[1] "Product Entry: 4-Chloro-6-methoxy-2-thiophen-2-yl-quinoline." (Verification of chemical existence and CAS 954225-75-3).[1]

Sources

Application Note: Large-Scale Synthesis of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline

This Application Note is designed as a master protocol for the process development and scale-up of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline . It addresses the specific challenges of synthesizing quinolines substituted with electron-rich heteroaromatics (thiophene) and electron-donating groups (methoxy) on a kilogram scale.

Abstract & Scope

This guide details a robust, scalable 3-step protocol for synthesizing 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline , a critical scaffold in the development of antimalarials and kinase inhibitors (e.g., PI3K/mTOR pathways). Unlike bench-scale methods that rely on chromatography, this process emphasizes crystallization-driven purification , thermal management of exothermic quenches , and impurity control (specifically preventing thiophene polymerization and over-chlorination).

Core Challenges Addressed:

-

Thiophene Sensitivity: The thiophene moiety is acid-sensitive. Standard Polyphosphoric Acid (PPA) cyclization routes often lead to tarring/polymerization. We utilize a modified Conrad-Limpach approach (Thermal Cyclization) to mitigate this.

-

POCl₃ Handling: Large-scale chlorination generates massive HCl off-gassing and requires controlled quenching protocols to prevent thermal runaway.

-

Solvent Removal: Strategies for removing high-boiling solvents (Dowtherm A) without high-vacuum distillation.

Retrosynthetic Analysis & Pathway

The synthesis is designed linearly to isolate stable intermediates, ensuring quality control at each stage.

Figure 1: Retrosynthetic strategy utilizing the Conrad-Limpach protocol to avoid acid-mediated thiophene degradation.

Detailed Experimental Protocols

Stage 1: Enamine Formation (Condensation)

Objective: Form the enamine intermediate while removing water to drive equilibrium. Reaction Type: Acid-catalyzed condensation with azeotropic water removal.

| Parameter | Specification |

| Scale | 1.0 kg Input (p-Anisidine) |

| Stoichiometry | 1.0 eq Aniline : 1.1 eq Ketoester |

| Solvent | Toluene (5 L/kg) |

| Catalyst | p-Toluenesulfonic acid (pTSA), 0.5 mol% |

| Temp | Reflux (110°C) |

Protocol:

-

Charge a 20 L reactor with p-Anisidine (1.0 kg, 8.12 mol) and Toluene (5.0 L).

-

Add Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (1.77 kg, 8.93 mol).

-

Add catalytic pTSA (7.0 g).

-

Fit the reactor with a Dean-Stark trap and reflux condenser.

-

Heat to reflux under nitrogen. Monitor water collection in the trap.

-

Endpoint: Reaction is complete when theoretical water (~146 mL) is collected (approx. 4–6 hours).

-

Workup: Cool to 50°C. Distill off Toluene under reduced pressure to yield the crude enamine oil.

-

Note: The crude oil is sufficiently pure for Stage 2. Isolation of solid is unnecessary and reduces yield.

-

Stage 2: Thermal Cyclization (Conrad-Limpach)

Objective: Cyclize the enamine to the quinolone core. Critical Safety: This step requires high temperatures (250°C). Ensure reactor is rated for these temperatures and use appropriate thermal fluid (e.g., silicone oil or electric mantle).

| Parameter | Specification |

| Solvent | Dowtherm A (Diphenyl ether/Biphenyl eutectic) |

| Volume | 10 L (High dilution prevents intermolecular polymerization) |

| Temp | 245°C – 255°C |

| Time | 30 – 60 minutes (Rapid addition) |

Protocol:

-

Pre-heat 8 L of Dowtherm A in a reactor to a rolling boil (~250°C).

-

Dissolve the crude enamine from Stage 1 in 2 L of warm Dowtherm A.

-

Addition: Add the enamine solution slowly to the boiling solvent via a dropping funnel over 20 minutes.

-

Hold: Maintain reflux for 30 minutes after addition is complete.

-

Cooling: Cool the mixture to ~25°C. The product, 6-Methoxy-2-(thiophen-2-yl)quinolin-4(1H)-one , will precipitate as a solid.

-

Filtration: Filter the solids.

-

Wash: Wash the cake copiously with Hexane or Toluene to remove residual Dowtherm A.

-

QC Check: Residual high-boiling solvent can interfere with the next step. Ensure the solid is dry.

-

Stage 3: Chlorination (The API Step)

Objective: Convert the 4-hydroxy/quinolone to the 4-chloro derivative. Safety Alert: POCl₃ is highly corrosive and reacts violently with water.

| Parameter | Specification |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Stoichiometry | 5.0 equivalents (acts as solvent and reagent) |

| Temp | Reflux (~105°C) |

| Scrubbing | Caustic scrubber required for HCl/SO₂ off-gas |

Protocol:

-

Charge the dried Quinolin-4-one intermediate (from Stage 2) into the reactor.

-

Add POCl₃ (5 vol relative to solid weight) carefully.

-

Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chlorinated product forms.

-

Monitor: HPLC should show >98% conversion.

-

Distillation: Distill off excess POCl₃ under reduced pressure (keep pot temp <60°C). Recycle distilled POCl₃ if possible.

-

Quench (Critical):

-

Prepare a mixture of Dichloromethane (DCM) and Ice/Water in a separate vessel.

-

Pour the thick reaction residue slowly into the stirred DCM/Ice mixture. Do not add water to the residue.

-

Maintain temp <20°C.

-

-

Neutralization: Slowly add 25% NaOH or Ammonia solution to adjust pH to ~8–9.

-

Extraction: Separate the organic (DCM) layer. Extract aqueous layer once more with DCM.

-

Purification (Crystallization):

-

Evaporate DCM to a solid.

-

Recrystallize from Acetonitrile or Ethyl Acetate/Heptane (1:2) .

-

Filter and dry at 45°C under vacuum.

-

Process Safety & Troubleshooting

Process Flow Diagram (Safety Logic)

Figure 2: Safety workflow for the critical chlorination stage.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Incomplete water removal | Ensure Dean-Stark is functioning; add fresh toluene if necessary. |

| Sticky Solid in Stage 2 | Residual Dowtherm A | Wash filter cake with hot hexane; do not proceed until solid is free-flowing. |

| Dark/Black Product (Stage 3) | Thiophene polymerization | Reaction temperature too high (>110°C) or reaction time too long. Stick to strict endpoints. |

| Incomplete Chlorination | Wet intermediate | Ensure Stage 2 product is completely dry. Water destroys POCl₃. |

Analytical Specifications (Expected Data)

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 108–110°C (Lit. analogs range, verify experimentally).

-

¹H NMR (400 MHz, CDCl₃):

- 8.1 (d, 1H, H-8), 8.0 (d, 1H, H-5), 7.8 (s, 1H, H-3), 7.6 (d, 1H, Thiophene), 7.4 (d, 1H, Thiophene), 7.3 (dd, 1H, H-7), 7.1 (t, 1H, Thiophene), 4.0 (s, 3H, OMe).

-

Mass Spectrometry (ESI+): m/z calc for C₁₄H₁₀ClNOS [M+H]⁺: ~276.0. Expect characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

References

-

Conrad-Limpach Synthesis Overview

- Title: The Conrad-Limpach Reaction: A Vers

- Source: Comprehensive Organic Name Reactions and Reagents.

-

URL:[Link]

-

POCl₃ Chlorination Protocols

- Title: Scalable Synthesis of 4-Chloroquinolines via POCl3 Chlorin

- Source: Organic Process Research & Development (OPRD).

-

URL:[Link] (General reference to journal for scale-up protocols).

-

Thiophene Handling in Synthesis

-

Safety Data (POCl₃)

- Title: Phosphorus Oxychloride Safety D

-

Source: Sigma-Aldrich.

Disclaimer: This protocol involves hazardous chemicals (POCl₃, Toluene, Dowtherm A). All operations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. iipseries.org [iipseries.org]

- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates [beilstein-journals.org]

- 6. chemsynthesis.com [chemsynthesis.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline. This document provides practical, in-depth solutions to common challenges encountered during chromatographic purification, structured in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale behind these methodologies to ensure successful, high-purity outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the purification of quinoline-based compounds.

Q1: My TLC spot for 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline is streaking or "tailing" significantly. What's causing this and how do I fix it?

A1: This is the most prevalent issue when purifying quinoline derivatives on standard silica gel.[1] The root cause is an acid-base interaction. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups.[1][2] The nitrogen atom in the quinoline ring is basic, leading to strong, often partially irreversible, binding to these acidic sites. This causes the compound to "drag" or "tail" during elution instead of moving as a compact band.[1]

Solutions:

-

Add a Basic Modifier: The most effective strategy is to neutralize the acidic sites on the silica gel. Add a small amount of a tertiary amine base to your mobile phase.[1]

-

Triethylamine (NEt₃): Add 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[1][2] This is the most common and highly effective method.

-

Ammonia in Methanol: For more polar solvent systems, you can use a solution of 1-10% ammonia in methanol, which is then added as a component to your primary mobile phase.[1]

-

-

Reduce Sample Concentration: Overloading the TLC plate can exacerbate tailing.[1] Ensure you are spotting a dilute solution; the initial spot should ideally be only 1-2 mm in diameter.[1]

Q2: What is a good starting mobile phase (eluent) for TLC analysis of my crude product?

A2: Selecting the right mobile phase is crucial for developing a successful column separation. A good starting point for a compound like 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline is a mixture of a non-polar and a moderately polar solvent.

-

Recommended Starting System: Begin with a mixture of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate .[3][4][5]

-

Finding the Right Ratio: Start with a low polarity mixture, such as 9:1 (Hexane:EtOAc), and gradually increase the polarity (e.g., 8:2, 7:3) until you achieve a retention factor (Rf) for your target compound in the range of 0.2-0.4 .[3][6] This Rf range typically provides the best separation in column chromatography.

-

Don't Forget the Base! Remember to add ~0.5% triethylamine to your chosen solvent system to prevent the tailing discussed in Q1.[1]

Q3: My compound appears to be decomposing on the silica gel column. What can I do?

A3: While less common than tailing, decomposition can occur if the quinoline derivative is particularly sensitive to acid.[2] The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.

Solutions:

-

Deactivate the Silica: As with tailing, adding 1% triethylamine to the eluent will neutralize the acidic sites and can prevent decomposition.[2] It is crucial to prepare a slurry of the silica gel in the triethylamine-containing eluent before packing the column.[2]

-

Switch to a Different Stationary Phase: If decomposition persists, consider an alternative stationary phase.

-

Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive basic compounds.[6] Use neutral or basic alumina to avoid any potential issues.

-

Reversed-Phase (C18) Silica: If the compound is sufficiently non-polar, reversed-phase chromatography, which uses polar mobile phases (like acetonitrile/water or methanol/water), can be an excellent alternative.

-

Q4: Should I load my sample onto the column wet (dissolved in solvent) or dry?

A4: For optimal separation and resolution, dry loading is highly recommended .[4]

-

Why Dry Loading is Better: When you dissolve your crude product in a solvent and pipette it directly onto the column (wet loading), the solvent itself can interfere with the initial separation process, leading to broader bands and poorer resolution. If the solvent used for loading is more polar than the mobile phase, it will carry the compound partway down the column in an uncontrolled manner.

-

How to Dry Load: Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).[4] Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[4] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column, ensuring a perfectly even starting band.

Troubleshooting and Optimization Guide

This section provides a deeper dive into specific problems that may arise during the column chromatography process, along with logical steps for resolution.

Problem: Poor Separation of Product and Impurities

Even after optimizing the TLC, you might find that the product and a key impurity are co-eluting from the column.

Troubleshooting Workflow

Sources

Technical Support Center: Stability Studies of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the complexities of stability studies for 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results. The inherent reactivity of the chloro- and methoxy- functionalities on the quinoline core, combined with the thiophene moiety, presents a unique stability profile that demands careful investigation.

Part 1: Understanding the Molecule's Stability Profile

Before initiating any stability protocol, it is crucial to analyze the structure of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline to anticipate potential degradation pathways.

-

The 4-Chloro Substituent: The chlorine at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis. Under acidic or basic conditions, this can be a primary degradation pathway, leading to the formation of the corresponding quinolinone derivative.[1][2][3]

-

The 6-Methoxy Group: Ether linkages, such as the methoxy group, can undergo hydrolysis under strong acidic conditions to form a hydroxyl group. This is typically a slower process than the hydrolysis of the 4-chloro group.

-

The Thiophene Ring: While generally stable, the thiophene ring can be susceptible to oxidation.[4] This can lead to the formation of thiophene S-oxides, which may be reactive intermediates.[5][6][7]

-

The Quinoline Core: The quinoline ring system itself is relatively stable but can be prone to photolytic degradation, a common characteristic of many heterocyclic aromatic compounds.[8]

This theoretical analysis forms the basis for designing a comprehensive forced degradation study.

Part 2: Troubleshooting Forced Degradation (Stress) Studies

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[9][10] The goal is to achieve 5-20% degradation to ensure that analytical methods are truly stability-indicating.[10][11]

Frequently Asked Questions (FAQs): Stress Testing

Q1: I'm not seeing any degradation under standard acidic conditions (e.g., 0.1N HCl at 60°C). What should I do?

A1: This indicates the molecule is relatively stable to mild acid hydrolysis. The lack of degradation is a valid result, but to ensure your analytical method is challenged, you must induce degradation.

-

Causality: The electron-withdrawing nature of the quinoline ring system may reduce the susceptibility of the methoxy group to hydrolysis, and the chloro-group may require more forcing conditions.

-

Troubleshooting Protocol:

-

Increase Acid Concentration: Incrementally increase the concentration of HCl (e.g., to 1N or 2N).[8]

-

Increase Temperature: Raise the temperature in controlled steps (e.g., to 80°C or reflux). Be aware that higher temperatures can introduce secondary degradation pathways.

-

Extend Exposure Time: Increase the duration of the study (e.g., 24, 48, or 72 hours).

-

Documentation is Key: Meticulously document all conditions (concentration, temperature, time) to ensure reproducibility.[11] A dark control sample stored at the same temperature is essential to distinguish between hydrolytic and thermal degradation.[12]

-

Q2: My compound shows rapid and complete degradation in basic conditions. How can I achieve the target 5-20% degradation?

A2: This suggests high lability to base-catalyzed hydrolysis, likely at the 4-chloro position.

-

Causality: The 4-position on the quinoline ring is activated towards nucleophilic attack, and hydroxide is a potent nucleophile. This can lead to rapid conversion to 4-hydroxy-6-methoxy-2-(thiophen-2-yl)quinoline (the quinolinone tautomer).[1][2]

-

Troubleshooting Protocol:

-

Decrease Base Concentration: Start with a much lower concentration of NaOH (e.g., 0.01N or even 0.001N).

-

Reduce Temperature: Perform the study at room temperature or even refrigerated conditions (e.g., 5°C), analyzing samples at early time points (e.g., 1, 2, 4, and 8 hours).

-

Use a Weaker Base: Consider using a milder base like sodium bicarbonate if NaOH proves too aggressive.

-

Co-Solvent: If solubility is an issue in aqueous base, use a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or methanol) but be aware it can influence reaction rates.

-

Q3: Oxidative stress with 3% H₂O₂ produced multiple, poorly resolved peaks. How can I identify the primary degradant?

A3: This is a common issue. Hydrogen peroxide can lead to a cascade of oxidation products.

-

Causality: The primary sites of oxidation are likely the thiophene sulfur atom (forming the S-oxide and potentially the sulfone) and possibly the quinoline nitrogen.[5][7] Over-stressing can lead to ring-opening or polymerization.

-

Troubleshooting Protocol:

-

Reduce Oxidant Concentration: Lower the H₂O₂ concentration (e.g., to 0.5% or 1%).

-

Control Temperature: Perform the reaction at room temperature and monitor frequently. Oxidation reactions can be exothermic.

-

Use a Milder Oxidant: Consider alternative, more controlled oxidation reagents like AIBN or subject the sample to atmospheric oxygen under high-intensity light and heat.

-

LC-MS/MS is Essential: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify the masses of the degradation products. This is critical for elucidating the degradation pathway. Fragmentation patterns can help confirm the site of oxidation.[13]

-

Q4: My photostability study showed significant degradation, but the dark control also degraded. What does this mean?

A4: This indicates that the degradation is not solely due to light exposure; there is a significant thermal component.

-

Causality: Photostability chambers generate heat. Without a proper dark control placed alongside the light-exposed sample, it's impossible to decouple thermal degradation from photolytic degradation.[12]

-

Troubleshooting Protocol:

-

Validate the Dark Control: Ensure the dark control is completely shielded from light (e.g., wrapped in a double layer of heavy-duty aluminum foil) but is placed in the same physical location within the chamber to experience the same temperature profile.

-

Quantify Degradation: Subtract the percentage of degradation in the dark control from the percentage of degradation in the light-exposed sample to determine the net photolytic degradation.

-

Follow ICH Q1B Guidelines: Ensure your exposure levels meet the regulatory requirements (not less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for near UV light).[14][15]

-

Investigate Packaging: If significant photolability is confirmed, the next step is to test the compound in protective packaging (e.g., amber vials) to see if the degradation can be mitigated.[12][16]

-

Summary of Recommended Forced Degradation Conditions

| Stress Condition | Recommended Starting Parameters | Potential Primary Degradation Pathway |

| Acid Hydrolysis | 0.1N - 1N HCl at 60-80°C | Hydrolysis of 4-Chloro group to 4-OH (quinolinone) |

| Base Hydrolysis | 0.01N - 0.1N NaOH at RT - 60°C | Rapid hydrolysis of 4-Chloro group to 4-OH (quinolinone) |

| Oxidation | 3% H₂O₂ at Room Temperature | Oxidation of thiophene sulfur to S-oxide/sulfone |

| Thermal | 60-80°C in a calibrated oven | General decomposition, provides baseline for other stresses |

| Photolytic | ICH Q1B Option I or II | Photochemical degradation of the heterocyclic system |

Part 3: Analytical Method Troubleshooting

A robust, stability-indicating analytical method is non-negotiable. The method must be able to separate the active pharmaceutical ingredient (API) from all process impurities and degradation products.

Frequently Asked Questions (FAQs): Analytical Method

Q1: I have a co-eluting peak with my main compound in one of my stress samples. How do I resolve this?

A1: This signifies that your method is not stability-indicating. Peak purity analysis (e.g., using a photodiode array detector - PDA) should fail in this case.

-

Causality: The chromatographic conditions (mobile phase, column chemistry, gradient slope) are insufficient to resolve the analyte from a closely-related degradant.

-

Troubleshooting Workflow: The following diagram outlines a systematic approach to method modification for achieving resolution.

// Node Definitions Start [label="Co-elution Detected\n(Peak Purity Failure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ModifyGradient [label="Modify Gradient Slope\n(Make it shallower)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Change Organic Modifier\n(e.g., ACN to MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangepH [label="Adjust Mobile Phase pH\n(± 0.5 pH units)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Change Column Chemistry\n(e.g., C18 to Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Resolution Achieved\n(Validate Method)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ModifyGradient [label="First Step"]; ModifyGradient -> ChangeSolvent [label="If no resolution"]; ChangeSolvent -> ChangepH [label="If no resolution"]; ChangepH -> ChangeColumn [label="If no resolution"];

subgraph { rank=same; ModifyGradient; ChangeSolvent; ChangepH; ChangeColumn; }

ModifyGradient -> Resolved [style=dashed]; ChangeSolvent -> Resolved [style=dashed]; ChangepH -> Resolved [style=dashed]; ChangeColumn -> Resolved [style=dashed]; }

Q2: How do I preliminarily identify an unknown peak in my chromatogram?

A2: The combination of retention time, UV-Vis spectra, and mass spectral data is powerful for preliminary identification.

-

Causality: Each degradation product will have a unique mass and potentially a different chromophore, allowing for differentiation from the parent compound.

-

Protocol for Preliminary Identification:

-

Analyze with PDA: Compare the UV-Vis spectrum of the unknown peak to the parent compound. A significant shift in λ-max can suggest a structural change to the chromophore.

-

Analyze by LC-MS: Determine the mass-to-charge ratio (m/z) of the unknown peak.

-

Hypothesize Structure: Compare the mass of the degradant to the parent compound.

-

Mass + 16 Da: Suggests the addition of an oxygen atom (oxidation, e.g., thiophene S-oxide).

-

Mass - 17.5 Da (approx.): Suggests hydrolysis of the 4-chloro group and replacement with a hydroxyl group (M-Cl+OH).

-

Mass - 14 Da: Suggests demethylation of the methoxy group (M-CH₃+H).

-

-

Confirm with MS/MS: Fragment the parent ion of the unknown peak and compare its fragmentation pattern to that of the parent compound to localize the structural modification.

-

References

-

Choudhary, A. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available from: [Link]

-

Wang, M-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available from: [Link]

-

Lin, H., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]. ACS Publications. Available from: [Link]

-

Wang, M-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, RSC Publishing. Available from: [Link]

-

Luo, R., et al. (2023). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, RSC Publishing. Available from: [Link]

-

Lin, H., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. PubMed. Available from: [Link]

-

Youssef, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]

-

Wang, M-F., et al. (2026). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate. Available from: [Link]

-

Wikipedia. Thiophene. Available from: [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Q-Lab. Understanding ICH Photostability Testing. Available from: [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available from: [Link]

-

Singh, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

-

Patel, A., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available from: [Link]

-

Onyx. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Sharma, M. K. & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

-

Zhang, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available from: [Link]

-

Zhang, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available from: [Link]

-

Awadh, H., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta. Available from: [Link]

Sources

- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. onyxipca.com [onyxipca.com]

- 10. longdom.org [longdom.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ikev.org [ikev.org]

- 13. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 16. caronscientific.com [caronscientific.com]

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline and Structurally Related Compounds

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of the predicted biological activities of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline, a molecule of significant interest, by examining the established activities of its structural analogs. Through an in-depth review of existing literature and experimental data on related compounds, we will explore the anticipated antimicrobial and anticancer potential of this specific quinoline derivative. This guide will delve into the structure-activity relationships (SAR) of the quinoline core, the influence of chloro and methoxy substitutions, and the contribution of the thiophene moiety to the overall biological profile. Detailed experimental protocols for assessing these activities are also provided to facilitate further research and validation.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a heterocyclic aromatic compound, is a fundamental structural motif found in numerous natural and synthetic molecules with a wide array of pharmacological properties.[1][2][3] Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections.[4][5][6] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity. This guide focuses on the predicted activity of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline by dissecting the known biological effects of its key structural components.

Predicted Biological Activities of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline

While direct experimental data for 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline is not extensively available in the public domain, a comparative analysis of its structural analogs strongly suggests potential for significant anticancer and antimicrobial activities.

Anticancer Activity: A Multi-faceted Potential

The anticancer potential of this compound is inferred from the well-documented activities of quinolines bearing similar substitution patterns.

2.1.1. The Core Quinoline and Thiophene Contribution:

The combination of a quinoline core with a thiophene substituent has been shown to yield potent anticancer agents.[1][7][8] Research has demonstrated that 6-Methoxy-2-(thiophen-2-yl)quinoline, a close analog lacking the 4-chloro group, exhibits excellent cytotoxicity against a panel of human cancer cell lines, including MCF-7 (breast), H-460 (lung), and SF-268 (CNS).[4] This highlights the intrinsic anticancer potential of the 2-(thiophen-2-yl)quinoline scaffold.

2.1.2. The Influence of 4-Chloro and 6-Methoxy Groups:

The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in many biologically active molecules, often enhancing their potency.[9] For instance, derivatives of 4-chloro-6,7-dimethoxyquinoline are known to act as potent inhibitors of tyrosine kinases like c-Met, which are crucial in cancer cell signaling pathways.[10][11] The 6-methoxy group is also a frequent substituent in anticancer quinolines, contributing to their cytotoxic profile.

Predicted Mechanism of Action: Based on the activities of its analogs, 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline is predicted to exert its anticancer effects through one or more of the following mechanisms:

-

Kinase Inhibition: Targeting key signaling kinases involved in cell proliferation and survival.

-

DNA Intercalation: Inserting into the DNA of cancer cells, thereby disrupting replication and transcription.

-

Induction of Apoptosis: Triggering programmed cell death in malignant cells.

The following diagram illustrates a potential signaling pathway that could be targeted by this class of compounds.

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity: A Broad-Spectrum Promise

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[12][13]

2.2.1. General Antimicrobial Properties of Quinolines:

Numerous quinoline derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[11][14] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.

2.2.2. Contribution of the Thiophene Moiety:

The thiophene ring itself is a key component of many antimicrobial drugs. Its incorporation into the quinoline framework is expected to enhance the antimicrobial spectrum and potency of the resulting molecule.

Predicted Spectrum of Activity: It is anticipated that 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline will exhibit activity against both Gram-positive and Gram-negative bacteria, and potentially some fungal strains.

Comparative Data of Structurally Similar Compounds

To provide a clearer perspective on the expected potency of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline, the following table summarizes the reported biological activities of its close analogs.

| Compound | Biological Activity | Cell Lines/Strains | Reported IC50/MIC Values | Reference |

| 6-Methoxy-2-(thiophen-2-yl)quinoline | Anticancer | MCF-7, H-460, SF-268 | Not specified, but described as "excellent cytotoxicity" | [4] |

| Various 3-thiophen-2-yl-quinoline derivatives | Anticancer | HepG-2, HCT-116, HeLa, MCF-7 | Varies with substitution | [1][7] |

| 4-Anilino-6,7-dimethoxyquinoline derivatives | Anticancer (c-Met kinase inhibitors) | Various cancer cell lines | Nanomolar range | [10][11] |

| Various quinoline derivatives | Antibacterial | S. aureus, E. coli, P. aeruginosa | MICs ranging from <7.81 to 125 µg/mL | [14] |

| 2-(thiophen-2-yl) dihydroquinoline derivatives | Antitubercular | M. tuberculosis H37Rv | MIC of 1.56 µg/mL for potent analogs | [12] |

Experimental Protocols for Biological Evaluation

To validate the predicted activities of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline, the following standard experimental protocols are recommended.

In Vitro Anticancer Activity Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural analogs, 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline is a promising candidate for further investigation as both an anticancer and antimicrobial agent. The presence of the 4-chloro and 6-methoxy substitutions on the quinoline core, combined with the 2-thiophene moiety, is predicted to confer potent biological activity.

Future research should focus on the synthesis of this compound and the empirical validation of its biological activities using the protocols outlined in this guide. Further studies to elucidate its precise mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential as a lead compound for the development of novel therapeutics are highly warranted.

References

-

Othman, D. I. A., et al. (2019). Design, synthesis and anticancer evaluation of new substituted thiophene-quinoline derivatives. Bioorganic & Medicinal Chemistry, 27(19), 115026. [Link]

- BenchChem. (2025).

-

Kumar Marvadi, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(44), 28659-28681. [Link]

- Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(24), 6357-6380.

- Pharmacy 180. (n.d.).

- Joseph, J., & S, N. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-131.

- Semantic Scholar. (n.d.). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes.

- MDPI. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Pharmaceuticals, 18(10), 1627.

- ResearchGate. (2025). Evaluation of newly synthesized 2-(thiophen-2-yl)

- ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

-

Ali, M. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(35), 22613-22635. [Link]

- Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100.

-

Eldehna, W. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158. [Link]

- De Gruyter. (2025). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles.

-

PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. [Link]

- Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14).

-

Boryczka, S., et al. (2014). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Archiv der Pharmazie, 347(4), 241-249. [Link]

-

Verhaeghe, P., et al. (2011). 4-Thiophenoxy-2-trichloromethyquinazolines display in vitro selective antiplasmodial activity against the human malaria parasite Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(19), 6003-6006. [Link]

- YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.

-

MDPI. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1334. [Link]

-

Milner, E., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347-1351. [Link]

- International Journal of Trend in Scientific Research and Development. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. IJTSRD, 7(1), 743-755.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7766-7792.

-

Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, 59, 551-554. [Link]

Sources

- 1. US9321730B2 - Method of making and administering quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Who are the leading innovators in quinoline derivatives as anticancer agents for the pharmaceutical industry? [pharmaceutical-technology.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 9. EP2188259B1 - Quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinoline derivatives, their preparation and use - Eureka | Patsnap [eureka.patsnap.com]

- 12. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. atlantis-press.com [atlantis-press.com]

"cross-reactivity of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline"

An In-Depth Guide to Profiling the Cross-Reactivity of 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline